

# Application Note: Measuring PD-1/PD-L1 Binding Kinetics Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | PD-1 protein |           |  |  |  |
| Cat. No.:            | B1179027     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a central role in tumor immune evasion.[1] The binding of PD-1, a receptor expressed on activated T cells, to PD-L1, which can be overexpressed on tumor cells, leads to the suppression of T-cell activity, allowing cancer cells to evade the immune system.[1][2] Blocking this interaction with therapeutic agents, such as monoclonal antibodies or small molecules, can restore anti-tumor immunity, making the PD-1/PD-L1 pathway a key target for cancer immunotherapy.[1][3]

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][4] It enables the precise measurement of binding kinetics, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). An SPR-based PD-1/PD-L1 binding assay provides a high-throughput and reliable platform for identifying and characterizing novel inhibitors of this crucial interaction.[1][5] This document provides detailed protocols and data for establishing a robust SPR assay to measure PD-1/PD-L1 binding kinetics.

#### PD-1/PD-L1 Signaling Pathway



The PD-1/PD-L1 signaling pathway is a key negative regulator of the immune response. When PD-L1 on a tumor cell binds to PD-1 on an activated T cell, it initiates a signaling cascade within the T cell that inhibits its proliferation, cytokine production, and cytotoxic activity, ultimately leading to T-cell "exhaustion" and allowing the tumor to escape immune surveillance. [2][6][7] Therapeutic intervention with inhibitors that block the PD-1/PD-L1 interaction can restore the T cell's ability to recognize and kill cancer cells.[3]



Click to download full resolution via product page

Caption: PD-1/PD-L1 signaling and therapeutic blockade.

## **Quantitative Data Summary**

The following table summarizes representative kinetic parameters for the PD-1/PD-L1 interaction determined by SPR. These values can serve as a reference for expected binding affinities and allow for comparison across different experimental setups.



| Ligand<br>(Immobilize<br>d)                  | Analyte (In<br>Solution)        | ka (M <sup>-1</sup> S <sup>-1</sup> ) | kd (s <sup>-1</sup> )  | KD (M)                              | Reference |
|----------------------------------------------|---------------------------------|---------------------------------------|------------------------|-------------------------------------|-----------|
| Human PD-1                                   | Human PD-<br>L1                 | 1.9 x 10 <sup>5</sup>                 | 1.6 x 10 <sup>-3</sup> | 8.2 x 10 <sup>-9</sup><br>(8.2 nM)  |           |
| Human PD-<br>L1                              | Human PD-1                      | 2.2 x 10 <sup>5</sup>                 | 1.2 x 10 <sup>-3</sup> | 5.5 x 10 <sup>-9</sup><br>(5.5 nM)  |           |
| Anti-PD-L1<br>Antibody                       | Human PD-<br>L1                 | 1.5 x 10 <sup>5</sup>                 | 4.5 x 10 <sup>-5</sup> | 3.0 x 10 <sup>-10</sup> (0.3 nM)    |           |
| Small<br>Molecule<br>Inhibitor<br>(BMS-1166) | Human PD-<br>1/PD-L1<br>Complex | Not<br>Applicable                     | Not<br>Applicable      | IC <sub>50</sub> = 85.4<br>nM       | [5]       |
| Natural<br>Compound<br>(Kaempferol)          | Human PD-1                      | Not provided                          | Not provided           | 3.04 x 10 <sup>-7</sup><br>(304 nM) | [8]       |
| Natural<br>Compound<br>(Kaempferol)          | Human PD-<br>L1                 | Not provided                          | Not provided           | 3.3 x 10 <sup>-5</sup><br>(33 μM)   | [8]       |

## **Experimental Protocols**

This section provides a detailed methodology for performing a PD-1/PD-L1 binding assay using an SPR biosensor. The protocol is a general guideline and may require optimization based on the specific SPR instrument and reagents used.

#### **Materials and Reagents**

- SPR Instrument: Biacore, OpenSPR, or similar.
- Sensor Chip: CM5 (carboxymethylated dextran) sensor chip is commonly used for amine coupling.[9]



- Ligand: Recombinant Human PD-1 (extracellular domain) or PD-L1 (extracellular domain).[1] [10][11]
- Analyte: Recombinant Human PD-L1 or PD-1, or small molecule/antibody inhibitors.
- Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.[1]
   [12]
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), or a similar physiological buffer.[1] For experiments with small molecule inhibitors that require DMSO for solubility, the running buffer can be supplemented with 1-5% DMSO.[9]
- Regeneration Solution: A low pH solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5) or a high salt solution, which needs to be optimized for the specific interaction to ensure complete removal of the analyte without damaging the immobilized ligand.[1][13]

#### **Experimental Workflow for SPR Analysis**

The general workflow for an SPR experiment involves ligand immobilization, analyte injection, and sensor surface regeneration.





Click to download full resolution via product page

Caption: A typical workflow for an SPR experiment.



#### **Protocol 1: Ligand Immobilization via Amine Coupling**

This protocol describes the immobilization of the ligand (e.g., Human PD-1) onto a CM5 sensor chip.

- System Priming: Prime the SPR system with running buffer to ensure a stable baseline.[1]
- Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip by
  injecting a 1:1 mixture of EDC and NHS for a specified contact time (e.g., 7 minutes).[14]
   This converts the carboxyl groups to reactive NHS esters.[14]
- Ligand Injection: Inject the ligand (e.g., 10-50 µg/mL of Human PD-1 in a low ionic strength buffer, such as 10 mM sodium acetate, pH 4.0-5.5, to promote pre-concentration) over the activated surface.[8][12] The primary amine groups on the ligand will covalently bind to the NHS esters.[14]
- Deactivation: Inject ethanolamine-HCl to deactivate any remaining NHS esters and block non-specific binding sites.[1][14]
- Reference Surface Preparation: A reference flow cell should be prepared by performing the
  activation and deactivation steps without ligand injection to subtract any non-specific binding
  and bulk refractive index changes from the measurements.

#### **Protocol 2: Kinetic Analysis of PD-1/PD-L1 Interaction**

- Baseline Stabilization: Flow running buffer over both the ligand-immobilized and reference flow cells until a stable baseline is achieved.[1]
- Analyte Injection (Association): Prepare a series of dilutions of the analyte (e.g., Human PD-L1) in running buffer. A typical concentration range could be from low nanomolar to micromolar, depending on the expected affinity.[1] Inject the lowest concentration of the analyte dilution series over both flow cells for a defined period (e.g., 120-300 seconds) to monitor the association phase.[1][5]
- Dissociation: Switch back to flowing running buffer over the sensor surface for a defined period (e.g., 300-600 seconds) to monitor the dissociation of the PD-1/PD-L1 complex.[1]



- Regeneration: Inject the optimized regeneration solution to remove all bound analyte from the ligand surface.[1] Ensure the baseline returns to its initial level before the next injection.
- Repeat Cycles: Repeat steps 2-4 for each concentration of the analyte, typically in ascending order. Include buffer-only injections (zero analyte concentration) to doublereference the data.

# Protocol 3: Screening for Inhibitors of PD-1/PD-L1 Interaction

This assay format can be adapted to screen for small molecule or antibody inhibitors of the PD-1/PD-L1 interaction.[1][5]

- Immobilize Ligand: Immobilize one of the binding partners (e.g., Human PD-1) as described in Protocol 1.
- Prepare Analyte-Inhibitor Mixtures: Pre-incubate a fixed concentration of the analyte (e.g., Human PD-L1, typically at or near its KD for PD-1) with a range of concentrations of the test inhibitor.[1]
- Inject Mixtures: Inject the pre-incubated mixtures over the ligand-immobilized surface and monitor the binding response.[1]
- Data Analysis: A reduction in the binding response of the analyte to the ligand in the presence of the inhibitor indicates a blocking effect.[1] The percentage of inhibition can be calculated, and an IC50 value (the concentration of inhibitor that blocks 50% of the binding) can be determined by plotting the response against the inhibitor concentration.[1][5]

#### **Data Analysis**

The collected sensorgram data is processed by subtracting the reference flow cell data and buffer-only injections. The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model for a simple bimolecular interaction) using the instrument's analysis software.[9] This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then calculated from the ratio of the rate constants (KD = kd / ka).[9]





Click to download full resolution via product page

Caption: Logical flow of SPR data analysis.

#### Conclusion

The establishment of a robust SPR-based PD-1/PD-L1 binding assay is a critical tool for the discovery and development of novel cancer immunotherapies.[1] The protocols and data presented in this application note provide a comprehensive guide for researchers to accurately



measure the binding kinetics of this important immune checkpoint interaction and to screen for potential therapeutic inhibitors. Careful optimization of experimental conditions, particularly ligand immobilization and regeneration, is crucial for obtaining high-quality, reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 4. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 8. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. invivogen.com [invivogen.com]
- 11. invivogen.com [invivogen.com]
- 12. biocat.com [biocat.com]
- 13. Regeneration [sprpages.nl]
- 14. Amine-coupling [sprpages.nl]
- To cite this document: BenchChem. [Application Note: Measuring PD-1/PD-L1 Binding Kinetics Using Surface Plasmon Resonance]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b1179027#using-surface-plasmon-resonance-to-measure-pd-1-pd-l1-binding-kinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com